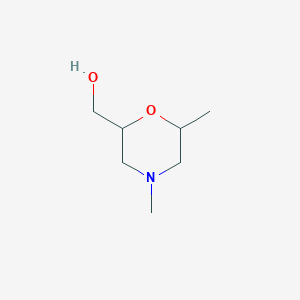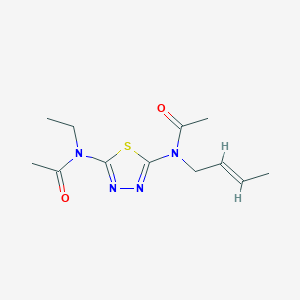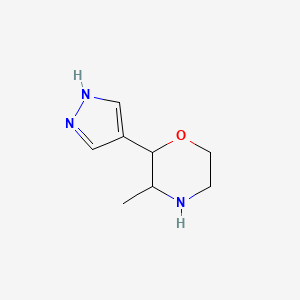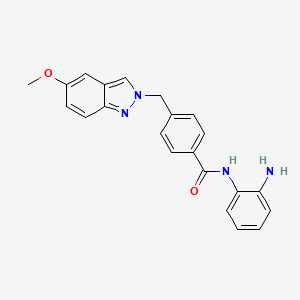![molecular formula C10H16O2 B12929669 Ethyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 61242-71-5](/img/structure/B12929669.png)
Ethyl bicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic ester with the molecular formula C10H14O2. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework. It is commonly used in the synthesis of various organic compounds and has applications in the fields of chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl bicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ester functional group and the strained bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA), and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides, while reduction reactions may produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
Ethyl bicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. Additionally, it is used in the fragrance industry due to its unique organoleptic properties .
Mécanisme D'action
The mechanism of action of ethyl bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and ester functional group allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Ethyl bicyclo[2.2.1]heptane-2-carboxylate can be compared with other similar compounds, such as bicyclo[2.2.1]heptane-2-ethyl, bicyclo[2.2.1]heptane-2-methyl, and bicyclo[2.2.1]heptane-2,2-dimethyl-3-methylene. These compounds share the bicyclic framework but differ in their substituents, leading to variations in their chemical properties and applications . The unique ester functional group in this compound distinguishes it from these similar compounds and contributes to its specific reactivity and applications.
Propriétés
IUPAC Name |
ethyl bicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHQTYMOCREEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976751 |
Source


|
| Record name | Ethyl bicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61242-71-5 |
Source


|
| Record name | Ethyl bicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00976751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
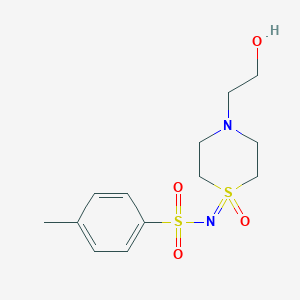
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
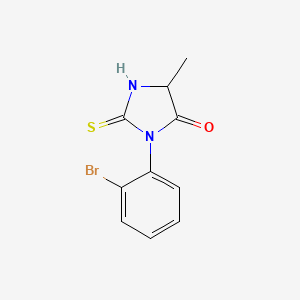
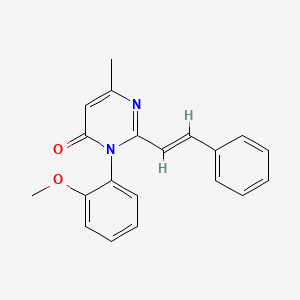
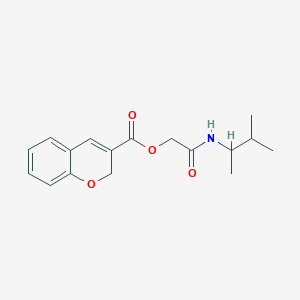


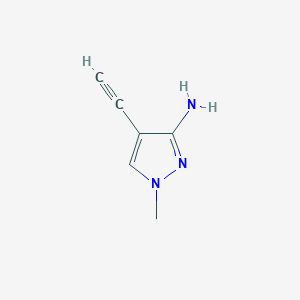
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
